N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Description

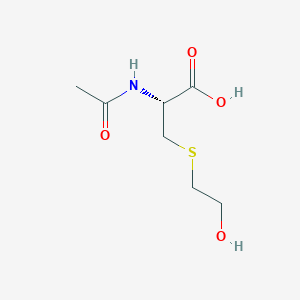

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYOYSKSFGMFOB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914077 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15060-26-1, 19179-72-7, 97170-09-7 | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15060-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, N-acetyl-S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-HYDROXYETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5125C7A0EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways of N Acetyl S 2 Hydroxyethyl L Cysteine

Glutathione (B108866) S-Conjugation as a Primary Biosynthetic Route

The mercapturic acid pathway is the principal route for the biotransformation of a wide array of xenobiotic and endogenous electrophilic compounds. nih.gov This pathway culminates in the formation of mercapturic acids, which are N-acetyl-L-cysteine S-conjugates. tandfonline.com The process begins with the conjugation of the electrophilic substrate with glutathione, a critical tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). pharmacy180.commdpi.com This initial step is a crucial detoxification reaction, neutralizing reactive electrophiles that could otherwise interact with vital cellular macromolecules. pharmacy180.com

The initial and rate-limiting step in the formation of mercapturic acids is the conjugation of an electrophilic xenobiotic with the thiol group of glutathione (GSH). pharmacy180.commdpi.com This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). tandfonline.commdpi.com GSTs function to protect cells by catalyzing the conjugation of GSH with numerous hydrophobic and electrophilic molecules, rendering them less toxic. mdpi.com This enzymatic process is highly efficient and does not require prior activation of a coenzyme or substrate, as GSH itself is a potent nucleophile that readily reacts with electrophilic compounds. pharmacy180.com The product of this reaction is a glutathione S-conjugate, the first intermediate in the pathway leading to N-Acetyl-S-(2-hydroxyethyl)-L-cysteine. tandfonline.com

Following the initial conjugation with glutathione, the resulting S-conjugate undergoes a series of sequential hydrolytic steps to ultimately yield the final mercapturic acid. tandfonline.comnih.gov This process involves the systematic removal of the glutamate and glycine residues from the glutathione backbone, followed by an acetylation step. pharmacy180.com

The first step in the degradation of the glutathione S-conjugate is the removal of the γ-glutamyl moiety. pharmacy180.comnih.gov This reaction is catalyzed by the enzyme γ-Glutamyltransferase (GGT). tandfonline.comnih.gov GGT is a membrane-bound enzyme that cleaves the bond between glutamate and cysteine, releasing the glutamyl residue and forming a cysteinyl-glycine S-conjugate. pharmacy180.commdpi.com This enzymatic action is a critical juncture, committing the conjugate to further processing within the mercapturic acid pathway. tandfonline.com

The cysteinyl-glycine S-conjugate formed in the previous step is then hydrolyzed by dipeptidases. tandfonline.comnih.gov Specifically, cysteinyl-glycine dipeptidases cleave the peptide bond between cysteine and glycine, releasing a free glycine molecule. pharmacy180.comnih.gov The product of this reaction is a cysteine S-conjugate. tandfonline.comnih.gov Studies in rats have shown that the majority of hepatic cysteinyl-glycine S-conjugate dipeptidase activity is located in the cytosol, suggesting this is a primary site for this metabolic step. nih.gov

The final step in the biosynthesis of mercapturic acids is the N-acetylation of the cysteine S-conjugate. tandfonline.compharmacy180.com This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, an enzyme that transfers an acetyl group from acetyl-CoA to the amino group of the cysteine conjugate. uniprot.org Molecular identification studies have confirmed that N-acetyltransferase 8 (NAT8) is the key enzyme responsible for this final acetylation step. nih.govnih.gov NAT8 is an endoplasmic reticulum-associated enzyme predominantly expressed in the liver and kidneys, the primary sites of detoxification and mercapturic acid formation. nih.govnih.gov The action of NAT8 results in the formation of the water-soluble and readily excretable N-acetyl-S-cysteine conjugate, or mercapturic acid, such as this compound. uniprot.org

Table 1: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Abbreviation | Function | Step in Pathway |

|---|---|---|---|

| Glutathione S-Transferase | GST | Catalyzes the conjugation of glutathione with xenobiotics. mdpi.com | 1. Conjugate Formation |

| γ-Glutamyltransferase | GGT | Removes the glutamate residue from the glutathione conjugate. pharmacy180.com | 2. Conjugate Hydrolysis |

| Cysteinyl-Glycine Dipeptidase | - | Cleaves the glycine residue from the cysteinyl-glycine conjugate. nih.gov | 3. Dipeptide Hydrolysis |

| N-Acetyltransferase 8 | NAT8 | Catalyzes the final N-acetylation of the cysteine conjugate. nih.govnih.gov | 4. Final Acetylation |

Sequential Enzymatic Processing in Mercapturic Acid Biogenesis

Precursor Xenobiotics and Their Biotransformation to this compound

This compound (HEMA) is a urinary metabolite for several known human carcinogens and industrial chemicals. nih.gov Its presence in urine can serve as a biomarker for exposure to these parent compounds. nih.govnih.gov The biotransformation of these xenobiotics leads to the formation of an electrophilic intermediate that is then detoxified via the mercapturic acid pathway.

Key precursors include:

Ethylene (B1197577) Oxide: A reactive epoxide that can be conjugated with glutathione, leading to the formation of HEMA. nih.gov

Vinyl Chloride: This compound is metabolized to chloroethylene oxide, a reactive electrophile that subsequently follows the mercapturic acid pathway to yield HEMA. nih.gov

Ethylene Dibromide: Metabolic studies have demonstrated the formation of HEMA from 1,2-dibromoethane (B42909). nih.govnih.gov

Acrylonitrile (B1666552): Research in rats has shown that acrylonitrile and its reactive metabolic intermediate, oxiranecarbonitrile (glycidonitrile), are metabolized to HEMA, which is then excreted in the urine. nih.gov

Table 2: Precursor Xenobiotics of this compound

| Precursor Xenobiotic | Chemical Class | Common Use / Source |

|---|---|---|

| Ethylene Oxide | Epoxide | Sterilizing agent, chemical intermediate. nih.gov |

| Vinyl Chloride | Halogenated Alkene | Production of polyvinyl chloride (PVC). nih.gov |

| Ethylene Dibromide | Halogenated Alkane | Formerly used as a fumigant and gasoline additive. nih.gov |

| Acrylonitrile | Nitrile | Production of plastics and synthetic fibers. nih.gov |

| Oxiranecarbonitrile | Epoxide/Nitrile | Reactive metabolite of acrylonitrile. nih.gov |

Aliphatic Halogenated Hydrocarbons as Metabolic Precursors

Several aliphatic halogenated hydrocarbons are metabolized in the body to reactive intermediates that can alkylate endogenous molecules. The conjugation of these intermediates with glutathione is a primary detoxification pathway that ultimately leads to the formation and excretion of this compound.

Vinyl Chloride Metabolism via Chloroethylene Oxide Intermediates

Vinyl chloride, a known human carcinogen, undergoes metabolic activation primarily by cytochrome P450 enzymes to form the highly reactive epoxide intermediate, 2-chloroethylene oxide. cdc.gov This unstable intermediate can spontaneously rearrange to 2-chloroacetaldehyde. Both 2-chloroethylene oxide and 2-chloroacetaldehyde are electrophilic and can react with cellular macromolecules, including DNA.

The detoxification of these reactive metabolites is largely mediated by glutathione S-transferases (GSTs), which catalyze their conjugation with glutathione. The reaction of 2-chloroethylene oxide with glutathione forms S-(2-hydroxyethyl)glutathione. This conjugate is then further metabolized through the mercapturic acid pathway. The glutamyl and glycinyl residues are cleaved, and the resulting cysteine conjugate is N-acetylated to yield this compound, which is then excreted in the urine. cdc.gov The identification of this compound in the urine of individuals exposed to vinyl chloride serves as a reliable biomarker of exposure and metabolic activation. nih.gov

Urinary Metabolites of Vinyl Chloride in Rats

| Metabolite | Description |

| N-acetyl-S-(2-hydroxyethyl) cysteine | A major urinary metabolite formed via the glutathione conjugation pathway. cdc.gov |

| Thiodiglycolic acid | Another significant metabolite resulting from the metabolism of vinyl chloride. cdc.gov |

| S-(2-hydroxyethyl) cysteine | A potential intermediate in the formation of the final mercapturic acid. cdc.gov |

Ethylene Oxide Biotransformation Pathways

Ethylene oxide, a widely used industrial chemical and sterilant, is a direct-acting alkylating agent. Its primary metabolic pathways involve hydrolysis to ethylene glycol and conjugation with glutathione. nih.gov The glutathione conjugation pathway is a significant route for the detoxification of ethylene oxide and leads directly to the formation of this compound.

This biotransformation is catalyzed by glutathione S-transferases, resulting in the formation of S-(2-hydroxyethyl)glutathione. Following the same mercapturic acid pathway described for vinyl chloride, this initial conjugate is sequentially processed to yield this compound. nih.govucsd.edu Studies in rats have demonstrated a clear dose-dependent relationship between ethylene oxide exposure and the urinary excretion of this compound, highlighting its utility as a quantitative biomarker of exposure. nih.gov

Metabolic Fate of Ethylene Oxide in Different Species

| Species | Glutathione Conjugation (%) | Hydrolysis Pathway (%) |

| Rats | ~80% | ~20% |

| Mice | ~60% | ~40% |

| Humans | ~20% | ~80% |

| Data from a physiologically based pharmacokinetic (PBPK) model. nih.gov |

Ethylene Dibromide/1,2-Dibromoethane Metabolism and Episulfonium Ion Formation

1,2-Dibromoethane (ethylene dibromide) is another halogenated hydrocarbon for which glutathione conjugation is a critical metabolic pathway. Two primary mechanisms for its bioactivation have been proposed: oxidation to 2-bromoacetaldehyde and direct conjugation with glutathione. researchgate.net The latter pathway is of particular interest as it involves the formation of a reactive episulfonium ion.

The initial step is the glutathione S-transferase-catalyzed conjugation of 1,2-dibromoethane with glutathione, forming an S-(2-bromoethyl)glutathione conjugate. This conjugate can then undergo an internal displacement of the remaining bromine atom by the sulfur atom, leading to the formation of a highly reactive and electrophilic episulfonium ion intermediate. researchgate.netumn.edu This episulfonium ion can then react with water to form S-(2-hydroxyethyl)glutathione, which is subsequently metabolized to this compound. nih.gov The formation of this reactive intermediate is a key step in the bioactivation and subsequent detoxification of 1,2-dibromoethane. researchgate.net

1,2-Dichloropropane (B32752) Metabolic Routes Leading to the Compound

The metabolism of 1,2-dichloropropane also involves glutathione conjugation, leading to the formation of various mercapturic acid derivatives. While the major urinary metabolite in rats has been identified as N-acetyl-S-(2-hydroxypropyl)cysteine, the formation of this compound from this precursor is not the primary pathway. nih.gov However, minor metabolic routes can contribute to its formation.

One proposed pathway involves the initial glutathione conjugation of 1,2-dichloropropane. Subsequent metabolic steps, potentially involving dehalogenation and oxidation, could lead to intermediates that, upon further conjugation and processing, yield this compound. The involvement of glutathione S-transferase theta 1 (GSTT1) has been investigated, but its role in the mutagenicity of 1,2-dichloropropane appears to be less significant compared to other dihaloalkanes, suggesting that other metabolic activation mechanisms may be more prominent. nih.gov

Unsaturated Hydrocarbons as Metabolic Precursors

Unsaturated hydrocarbons, such as 1,3-butadiene, are metabolized to reactive epoxide intermediates that are substrates for glutathione conjugation, ultimately leading to the formation of mercapturic acids.

1,3-Butadiene Metabolism through Epoxide Intermediates

1,3-Butadiene, an important industrial chemical, is metabolized by cytochrome P450 enzymes to several reactive epoxide metabolites, including 3,4-epoxy-1-butene (butadiene monoxide), 1,2:3,4-diepoxybutane (diepoxybutane), and 1,2-epoxy-3,4-butanediol. researchgate.netnih.gov These epoxides are genotoxic and are considered to be the ultimate carcinogenic species of 1,3-butadiene.

The detoxification of these epoxide intermediates occurs through two main pathways: hydrolysis by epoxide hydrolase and conjugation with glutathione catalyzed by glutathione S-transferases. nih.govoup.com The conjugation of 3,4-epoxy-1-butene with glutathione can occur at two different carbon atoms, leading to the formation of two regioisomeric mercapturic acids after metabolic processing: S-(2-hydroxy-3-buten-1-yl)-N-acetyl-L-cysteine and S-(1-hydroxy-3-buten-2-yl)-N-acetyl-L-cysteine. nih.gov While these are the primary mercapturic acids derived from 1,3-butadiene, further metabolism of these initial conjugates or other epoxide intermediates could potentially lead to the formation of this compound, although this is not considered a major metabolic fate. Interestingly, the glutathione conjugate of diepoxybutane has been shown to be more mutagenic than the parent diepoxide, suggesting that glutathione conjugation in this case can be a bioactivation rather than a detoxification pathway. nih.govacs.org

In Vitro Metabolism of Butadiene Monoepoxide (BMO)

| Species | Vmax for BMO Hydrolysis (nmol/mg protein/min) | Vmax for GSH Conjugation of BMO (nmol/mg protein/min) |

| Human (liver microsomes/cytosol) | 9 - 58 | 45 |

| Mouse (liver microsomes/cytosol) | Lower than human | 500 |

| Rat (liver microsomes/cytosol) | Lower than human | 241 |

| Vmax represents the maximum rate of the reaction. oup.com |

Acrylonitrile Biotransformation Involving Cyanoethylene Oxide

The industrial chemical acrylonitrile is a significant precursor to the formation of this compound (HEMA). A primary metabolic pathway involves the oxidative conversion of acrylonitrile to its reactive epoxide intermediate, 2-cyanoethylene oxide, also known as oxiranecarbonitrile or glycidonitrile. This critical step is mediated by cytochrome P450 enzymes.

Following its formation, the electrophilic 2-cyanoethylene oxide can undergo detoxification through two principal routes involving glutathione (GSH).

Direct Conjugation: The epoxide can conjugate with GSH, which leads to the formation of other mercapturic acids, such as N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA).

Hydrolysis and Conjugation: Alternatively, 2-cyanoethylene oxide can be hydrolyzed, losing its cyano group, to form an intermediate that is then conjugated with GSH. This pathway ultimately yields HEMA.

Research conducted on rats has confirmed this metabolic link. In studies where rats were administered 2-cyanoethylene oxide directly, both CHEMA and HEMA were subsequently isolated from their urine, demonstrating that the epoxide is a key intermediate in the biotransformation of acrylonitrile to these mercapturic acids. nih.gov

Styrene (B11656) Metabolism and Epoxide Intermediate Conjugation

Styrene, another widely used industrial chemical, undergoes extensive metabolism primarily initiated by oxidation. The initial and major metabolic activation step is the conversion of styrene to its electrophilic intermediate, styrene-7,8-oxide (SO), a reaction catalyzed by cytochrome P450 enzymes. nih.gov

Once formed, styrene-7,8-oxide is a substrate for two major competing detoxification pathways:

Hydrolysis: Epoxide hydrolases can convert SO to styrene glycol.

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of SO with glutathione. nih.gov

The glutathione conjugation pathway leads to the formation of mercapturic acids. The initial GSH-styrene oxide conjugates are further metabolized through the cleavage of glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate. This process results in the urinary excretion of two specific, isomeric mercapturic acids: N-acetyl-S-(1-phenyl-2-hydroxyethyl)-L-cysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)-L-cysteine. nih.govnih.gov It is these phenyl-containing mercapturic acids that are the characteristic products of styrene exposure, rather than this compound.

Exploration of Auxiliary Metabolic Pathways in this compound Formation

The generation of this compound is not limited to the direct metabolism of a single parent compound but is influenced by a broader system of xenobiotic biotransformation enzymes.

Role of Oxidative Routes and Associated Enzyme Systems (e.g., Cytochrome P450)

Oxidative metabolic pathways are fundamental to the formation of HEMA from its various precursors. The cytochrome P450 (CYP450) superfamily of enzymes is of central importance, as it typically catalyzes the initial activating step: the conversion of a stable xenobiotic into a reactive electrophilic intermediate. openaccessjournals.comsustainability-directory.com

In the case of both acrylonitrile and styrene, CYP450-mediated oxidation is responsible for producing the epoxide intermediates (2-cyanoethylene oxide and styrene-7,8-oxide, respectively) that are necessary for subsequent glutathione conjugation. nih.govnih.gov Studies have identified specific CYP450 isoforms involved in these biotransformations. For instance, CYP2E1 has been identified as a major catalyst for the epoxidation of acrylonitrile in rats. nih.gov The metabolism of styrene is known to be mediated by several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, and CYP2E1. nih.gov

Table 1: Cytochrome P450 Isoforms in the Metabolism of HEMA Precursors

| Parent Compound | Key CYP450 Isoforms Involved in Epoxidation |

|---|---|

| Acrylonitrile | CYP2E1 (major catalyst in rats) |

| Styrene | CYP1A2, CYP2B6, CYP2C8, CYP2E1 |

The activity of these oxidative enzyme systems is a critical determinant of the rate at which reactive intermediates are formed, thereby influencing the proportion of a xenobiotic dose that enters the glutathione conjugation pathway.

Interspecies Differences in Metabolic Formation of this compound

Significant variations exist between species in the metabolic handling of xenobiotics, which can lead to different profiles and quantities of excreted metabolites. The pathways leading to mercapturic acids are notably subject to these interspecies differences.

A well-documented example is the metabolism of styrene. In rats, the glutathione conjugation pathway is a substantial route for styrene detoxification, accounting for approximately 10% of an absorbed dose being excreted as the corresponding phenyl-containing mercapturic acids. nih.gov In contrast, this pathway is of much lesser importance in humans. Studies of workers exposed to styrene and controlled human exposure experiments have found that the excretion of these mercapturic acids accounts for less than 1% of the absorbed styrene dose. nih.govslu.se This suggests that in humans, the competing pathway of hydrolysis of styrene-7,8-oxide to styrene glycol, followed by oxidation to mandelic and phenylglyoxylic acids, is the dominant route of metabolism. nih.gov

Table 2: Interspecies Comparison of Styrene Metabolism to Mercapturic Acids

| Species | Approximate Percentage of Absorbed Styrene Dose Excreted as Mercapturic Acids | Primary Metabolic Pathway |

|---|---|---|

| Rat | ~10% | Glutathione Conjugation is significant |

| Human | <1% | Hydrolysis to Styrene Glycol is dominant |

These differences can be attributed to variations in the expression levels and catalytic activities of the enzymes involved, such as the specific isoforms of cytochrome P450 and glutathione S-transferases. For example, rat liver GSTs, particularly class mu enzymes like GST 3-3, show high activity towards styrene oxide enantiomers. nih.gov Such pronounced differences underscore the challenges in extrapolating metabolic data from animal models to predict human metabolite formation.

Analytical Methodologies for N Acetyl S 2 Hydroxyethyl L Cysteine in Research Applications

Extraction and Sample Preparation Techniques for Biological Matrices

The accurate measurement of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine in complex biological samples, such as urine, is critically dependent on the initial extraction and sample preparation steps. These procedures are designed to isolate the analyte from interfering endogenous compounds, thereby enhancing the sensitivity and reliability of subsequent quantitative analysis.

Solid-phase extraction is a widely employed technique for the purification and concentration of HEMA from urine. nih.gov Strong anion-exchange (SAX) SPE has proven to be an effective method for this purpose. nih.govnih.gov This technique leverages the ionic interaction between the negatively charged carboxyl group of HEMA and the positively charged functional groups of the SAX sorbent.

A typical SAX-SPE protocol for HEMA extraction from urine involves several key steps. The urine sample is first diluted to reduce its ionic strength, which facilitates the binding of the analyte to the sorbent. nih.gov The diluted sample is then loaded onto a pre-conditioned SAX cartridge. nih.gov Following sample loading, a wash step with a weak acid, such as 200mM formic acid, is performed to remove non-specifically bound, interfering substances. nih.gov The final step is the elution of the retained HEMA using a solvent that disrupts the ionic interaction, typically a polar organic solvent or a buffer solution with a high salt concentration or a pH that neutralizes the charge on the analyte. Due to the inherent variability in extraction recovery from complex matrices like urine, isotope-dilution mass spectrometry, where a stable isotope-labeled internal standard is added to the sample prior to extraction, is commonly used to ensure accurate quantification. nih.gov

Table 1: Representative Solid-Phase Extraction Protocol for this compound from Human Urine

| Step | Parameter | Description |

| Sorbent | Type | Strong Anion-Exchange (SAX) |

| Mass | 500 mg | |

| Sample Preparation | Pre-treatment | Dilution of 1 mL of urine with 9 mL of water. |

| Internal Standard | Addition of a stable isotope-labeled HEMA standard (e.g., HEMA-d4). | |

| Conditioning | Solvents | Typically conditioned with methanol followed by water or a buffer to activate the sorbent. |

| Sample Loading | Flow Rate | Low and consistent flow rate (e.g., ~1-2 drops/second) to ensure optimal retention. |

| Washing | Solvent | 1 mL of 200mM formic acid to remove interferences. |

| Elution | Solvent | A polar solvent or buffer designed to disrupt the ionic bond between the analyte and the sorbent. |

While SPE is highly effective, some analytical methods may incorporate additional or alternative chromatographic clean-up steps. In some advanced applications, an online SPE system can be coupled directly with the analytical column, a technique known as column-switching. This automates the sample clean-up and injection process, improving throughput and reproducibility. For instance, a method for the simultaneous determination of several mercapturic acids utilized an online reusable pre-column packed with a restricted access material to concentrate and clean up the analytes from urine samples.

Advanced Quantitative Determination Techniques

Following extraction and purification, the quantitative determination of this compound is typically performed using highly sensitive and selective chromatographic techniques coupled with mass spectrometry.

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the quantification of HEMA in biological samples. nih.gov This technique offers excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. The separation is typically achieved using a reversed-phase HPLC column, such as a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve chromatographic peak shape and ionization efficiency.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides a high degree of specificity. In MRM, a specific precursor ion for HEMA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes the interference from other co-eluting compounds. The use of a stable isotope-labeled internal standard is standard practice to correct for any matrix effects and variations in instrument response. nih.gov

LC-ESI-MS/MS is a widely used variation of HPLC-MS/MS for the analysis of HEMA. sigmaaldrich.com Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like HEMA, allowing them to be ionized directly from the liquid phase into the gas phase for mass analysis. The method can be operated in either positive or negative ion mode, depending on the specific adducts that provide the best sensitivity and specificity.

One validated method for the simultaneous quantification of HEMA and another mercapturic acid in human urine utilized rapid resolution liquid chromatography with electrospray ionization tandem mass spectrometry (RRLC-ESI-MS/MS). sigmaaldrich.com This method employed a C18 column and a gradient elution with a mobile phase of water and acetonitrile, both containing formic acid. sigmaaldrich.com The use of a small particle size column in RRLC allows for faster analysis times and improved resolution. sigmaaldrich.com

Table 2: Exemplar LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Description |

| Chromatography System | Rapid Resolution Liquid Chromatography (RRLC) or High-Performance Liquid Chromatography (HPLC) |

| Column | Agilent Zorbax Eclipse Plus C18 (RRHT 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Aqueous water with 1% formic acid |

| Mobile Phase B | Acetonitrile with 1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 0-1 min, 95% A; 1-3 min, 95-5% A; 3-4.5 min, 5% A; 4.5-5 min, 5-95% A; 5-6 min, 95% A |

| Injection Volume | 2 µL |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example Mass Transition | Based on N-acetylcysteine: Precursor Ion (m/z) 164 -> Product Ion (m/z) 122 |

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, though its application to polar and non-volatile compounds like this compound requires a chemical derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis.

For compounds containing active hydrogen atoms in hydroxyl, carboxyl, and thiol groups, such as HEMA, silylation is a common derivatization strategy. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups. This process reduces the polarity and increases the volatility of the analyte. In some cases, a two-step derivatization involving methoximation followed by silylation is employed to prevent the formation of multiple derivatives from tautomers.

While GC-MS has been used for the analysis of other mercapturic acids, specific, detailed methods for the routine analysis of this compound are not as commonly reported in the recent scientific literature compared to LC-MS/MS methods. The development of a robust GC-MS method would require careful optimization of the derivatization reaction, GC separation conditions (column type, temperature program), and mass spectrometric detection parameters.

Table 3: General Approach for GC-MS Analysis of this compound

| Step | Parameter | Description |

| Sample Preparation | Extraction | Solid-Phase Extraction (as described in 4.1.1) or Liquid-Liquid Extraction. |

| Drying | Complete removal of water is critical before derivatization. | |

| Derivatization | Reagent | Silylation agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of methoxyamine hydrochloride and MSTFA. |

| Conditions | Reaction is typically carried out at elevated temperatures (e.g., 60-100 °C) for a specific duration to ensure complete derivatization. | |

| GC System | Column | A non-polar or semi-polar capillary column (e.g., DB-5ms). |

| Temperature Program | An optimized temperature gradient to separate the derivatized analyte from other sample components. | |

| MS System | Ionization | Electron Ionization (EI). |

| Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |

Application of Isotope Dilution Techniques for Enhanced Analytical Accuracy and Sensitivity

Isotope dilution mass spectrometry is a premier technique for the quantification of HEMA in complex biological matrices such as urine. This method is renowned for its high accuracy and precision, effectively mitigating matrix effects and variations in sample preparation and extraction recovery that can plague other analytical approaches.

The core principle of this technique involves the addition of a known quantity of an isotopically labeled internal standard to the sample prior to any processing steps. For HEMA analysis, a common choice is a deuterated analog, such as N-acetyl-S-(2-hydroxyethyl)-d4-L-cysteine (HEMA-d4). This internal standard is chemically identical to the endogenous HEMA but has a different mass due to the presence of deuterium atoms.

During sample preparation, which may include steps like solid-phase extraction (SPE), any loss of the analyte will be accompanied by a proportional loss of the isotopically labeled standard. In the final analysis, typically performed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), the ratio of the signal from the native analyte to that of the isotopically labeled standard is measured. This ratio is then used to calculate the concentration of the native analyte, effectively correcting for any variability in extraction recovery or instrumental response. researchgate.netnih.gov

The use of a strong anion-exchange solid-phase extraction coupled with isotope-dilution HPLC-MS/MS has been demonstrated as a sensitive and selective method for HEMA analysis in human urine. nih.gov This approach is particularly advantageous for urine samples, which can have significant inter-sample variability in concentration and ionic strength, leading to large differences in HEMA recovery during extraction. nih.gov The isotope-dilution technique provides a complete correction for the extraction recovery for each individual sample, thereby ensuring high accuracy. nih.gov

Derivatization Strategies for Improved Spectrometric Detection

In the context of modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization of this compound is not a commonly employed strategy for improving spectrometric detection. The inherent chemical properties of HEMA, including its polarity and the presence of ionizable functional groups (a carboxylic acid and an amide), make it amenable to direct analysis by electrospray ionization (ESI) in negative ion mode without the need for chemical modification.

Current LC-MS/MS methods are capable of achieving high sensitivity and specificity for HEMA in its native form. nih.gov The use of advanced mass spectrometers and optimized chromatographic conditions allows for the detection of HEMA at very low concentrations, often in the sub-microgram per liter range. nih.gov

While derivatization is a valid strategy to enhance the ionization efficiency and chromatographic retention of certain small molecules, for HEMA, the benefits of such an approach are often outweighed by the potential drawbacks. nih.gov These can include increased sample preparation time, the introduction of potential contaminants, and the possibility of incomplete or variable derivatization reactions, which could compromise the accuracy and reproducibility of the analysis.

In some older analytical methods, particularly those employing gas chromatography (GC), derivatization would be necessary to increase the volatility of HEMA for analysis. However, with the widespread adoption of LC-MS/MS for biomarker analysis, direct injection of the extracted analyte is the preferred and more straightforward approach.

Method Validation Parameters in Academic Research Contexts

The validation of analytical methods is a critical process in academic research to ensure that the data generated are reliable, accurate, and reproducible. For this compound, method validation typically involves the assessment of several key parameters as outlined below.

The sensitivity of an analytical method for HEMA is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Several studies have reported the LOD and LOQ for HEMA in urine using isotope-dilution HPLC-MS/MS. For instance, one method reported a limit of detection of 0.68 µg/L in a 1-mL urine sample. nih.gov Another study focusing on the simultaneous measurement of HEMA and another metabolite reported a linear range for HEMA from 0.2 to 40.0 ng/mL. nih.gov

| Parameter | Reported Value | Analytical Method | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.68 µg/L | HPLC-MS/MS | nih.gov |

| Linear Range | 0.2 - 40.0 ng/mL | RRLC-MS/MS | nih.gov |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value and is often assessed through recovery studies in spiked samples.

For HEMA, methods have demonstrated high precision and accuracy. One study reported an accuracy indistinguishable from 100% with a coefficient of variation of 22% determined by replicate analyses at both 4 and 11 µg/L. nih.gov Another validation study reported intra- and inter-day precision with RSD values of less than 10%, and accuracy for all analytes and levels was within the acceptable range of 97.1–112.7%. researchgate.net The recovery rates for the entire analytical procedure were found to be between 98.2% and 106.0% for HEMA. researchgate.netnih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Accuracy | Indistinguishable from 100% | nih.gov |

| Accuracy Range | 97.1% - 112.7% | researchgate.net |

| Coefficient of Variation (CV) | 22% (at 4 and 11 µg/L) | nih.gov |

| Intra- and Inter-day Precision (RSD) | < 10% | researchgate.net |

| Recovery Rate | 98.2% - 106.0% | researchgate.netnih.gov |

Analytical reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories. In the context of academic research, reproducibility is often assessed through inter-day precision measurements during method validation. These studies involve analyzing quality control samples on different days to evaluate the long-term stability and performance of the method.

For HEMA, validated methods have shown satisfactory reproducibility, with average intra- and inter-day variations (as % relative standard deviations) ranging from 2.7% to 10.5%. researchgate.net The consistency of results is crucial for longitudinal studies and for comparing data across different research groups. While formal inter-laboratory comparison studies for HEMA are not widely documented in the reviewed literature, the robust validation data from individual studies, particularly those employing isotope dilution, provide a high degree of confidence in the reproducibility of the reported methods. The use of standardized protocols and certified reference materials, when available, is essential for ensuring and demonstrating analytical reproducibility across different research settings.

Role As a Biomarker of Exposure in Non Clinical Research

Utility in Animal Models for Xenobiotic Exposure Assessment

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine has been effectively evaluated as a biological indicator of exposure to several industrial chemicals in animal models, most notably ethylene (B1197577) oxide. In studies involving Sprague-Dawley rats, the excretion of this metabolite, also known as 2-hydroxyethylmercapturic acid (HEMA), has been shown to correlate with exposure levels of ethylene oxide.

In one such study, rats were administered ethylene oxide intravenously at doses of 1, 10, or 100 mg/kg. The results demonstrated that a significant portion of the administered dose was excreted as this compound in the urine. For the 1 and 10 mg/kg doses, approximately 30% was excreted within the first 12 hours, followed by an additional 5% between 12 and 24 hours. At the highest dose of 100 mg/kg, the excretion rates were 16% and 5% for the same time periods, respectively, suggesting a potential saturation of the glutathione (B108866) conjugation pathway at high exposure levels. researchgate.net

Furthermore, inhalation experiments with rats exposed to ethylene oxide concentrations ranging from 1 to 200 ppm for 6 hours revealed a linear relationship between the exposure concentration and the amount of this compound excreted in the urine over 24 hours. On average, 0.27 µmol of the metabolite was excreted per ppm of ethylene oxide exposure. researchgate.net This consistent and dose-dependent excretion underscores its reliability as a biomarker for quantifying exposure to this specific xenobiotic in animal models. The analysis of this biomarker in urine is typically performed after enzymatic deacetylation to S-(2-hydroxyethyl)-L-cysteine, followed by derivatization to a fluorescent compound and separation by high-performance liquid chromatography. researchgate.net

Interactive Data Table: Excretion of this compound in Rats Following Ethylene Oxide Exposure

| Exposure Route | Dose/Concentration | Time Post-Exposure | Percentage of Dose Excreted as Metabolite | Linear Excretion Rate |

|---|---|---|---|---|

| Intravenous | 1 mg/kg | 0-12 hours | ~30% | - |

| Intravenous | 10 mg/kg | 0-12 hours | ~30% | - |

| Intravenous | 100 mg/kg | 0-12 hours | 16% | - |

| Intravenous | 1 mg/kg | 12-24 hours | ~5% | - |

| Intravenous | 10 mg/kg | 12-24 hours | ~5% | - |

| Intravenous | 100 mg/kg | 12-24 hours | 5% | - |

| Inhalation | 1-200 ppm (6 hrs) | 24 hours | - | 0.27 µmol/ppm |

Evaluation of Specificity and Non-Specificity Considerations in Exposure Biomonitoring

A critical aspect of any biomarker is its specificity to a particular exposure. While this compound is a reliable indicator of ethylene oxide exposure, it is not entirely specific. This lack of specificity arises because it is a common metabolite for several other xenobiotics. Notably, it is also formed following exposure to vinyl chloride and acrylonitrile (B1666552). nih.gov This cross-reactivity necessitates careful consideration when interpreting biomonitoring data, especially in environments where co-exposure to these chemicals is possible.

The formation of this compound from these different parent compounds occurs through the glutathione S-transferase pathway, which is a major detoxification route for electrophilic compounds. The parent compounds are first metabolized to reactive epoxides (e.g., ethylene oxide, chloroethylene oxide from vinyl chloride, and 2-cyanoethylene oxide from acrylonitrile), which then conjugate with glutathione. Subsequent enzymatic processing leads to the formation of the corresponding mercapturic acid, which is then excreted in the urine.

Therefore, while the presence of this compound in urine confirms exposure to one or more of its parent compounds, it cannot, in isolation, definitively identify the specific chemical source. This is a significant consideration in both non-clinical research and human biomonitoring, as attributing the observed biomarker levels to a single chemical agent without additional information can be misleading.

Comparative Analysis with Other Mercapturic Acid Biomarkers for Comprehensive Profiling

To overcome the limitations of non-specificity, a comparative analysis of this compound with other mercapturic acid biomarkers is often employed. This approach allows for a more comprehensive and source-specific assessment of xenobiotic exposures.

For instance, in the case of acrylonitrile exposure, in addition to this compound, other specific mercapturic acids are formed, namely N-acetyl-S-(2-cyanoethyl)-cysteine (CEMA) and N-acetyl-S-(1-cyano-2-hydroxyethyl)-cysteine (CHEMA). nih.gov Studies have shown that CEMA and CHEMA have a more direct and unambiguous linear correlation with personal acrylonitrile exposure levels, making them more specific biomarkers for this particular compound. nih.gov

A study comparing the urinary levels of various mercapturic acids in smokers and non-smokers highlighted the utility of a multi-biomarker approach. The median levels of this compound were found to be higher in smokers (4.9 µg/g creatinine) compared to non-smokers (1.6 µg/g creatinine). nih.gov This is consistent with the presence of ethylene oxide and other precursors in tobacco smoke. However, the study also measured other mercapturic acids, such as 2-hydroxypropyl mercapturic acid (2-HPMA, from propylene oxide) and 3-hydroxypropyl mercapturic acid (3-HPMA, from acrolein), which were also significantly elevated in smokers. nih.gov By analyzing a panel of such biomarkers, a more detailed exposure profile can be constructed.

The integration of this compound into multi-analyte biomarker panels is a powerful strategy in modern toxicology. These panels often include a range of mercapturic acids and other biomarkers of exposure to provide a broader picture of an individual's or a population's chemical exposures. For example, a single analytical method using liquid chromatography/tandem mass spectrometry can simultaneously determine this compound along with mercapturic acids derived from propylene oxide (2-HPMA), acrolein (3-HPMA), acrylamide (AAMA), and N,N-dimethylformamide (AMCC).

This multi-analyte approach is particularly useful in assessing complex exposures, such as those from tobacco smoke or occupational settings where multiple chemicals are present. By comparing the relative abundance of different mercapturic acids, researchers can gain insights into the primary sources of exposure.

Interactive Data Table: Median Levels of Mercapturic Acids in Smokers vs. Non-Smokers (µg/g creatinine)

| Mercapturic Acid | Parent Compound(s) | Non-Smokers (n=54) | Smokers (n=40) |

|---|---|---|---|

| This compound (HEMA) | Ethylene oxide, Vinyl chloride, Acrylonitrile | 1.6 | 4.9 |

| 2-Hydroxypropyl mercapturic acid (2-HPMA) | Propylene oxide | 12.1 | 46.2 |

| 3-Hydroxypropyl mercapturic acid (3-HPMA) | Acrolein | 146 | 884 |

| 2,3-Dihydroxypropyl mercapturic acid (DHPMA) | Glycidol | 206 | 217 |

| 3,4-Dihydroxybutyl mercapturic acid (DHBMA) | 1,3-Butadiene | 159 | 211 |

The discrimination of this compound from other structurally similar mercapturic acids is crucial for accurate quantification. Advanced analytical techniques are employed to achieve this separation and specificity. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

The use of specific chromatographic separation techniques, such as hydrophilic interaction liquid chromatography (HILIC), can effectively separate polar compounds like mercapturic acids. nih.gov In tandem mass spectrometry, the selection of specific precursor and product ion transitions for each analyte provides a high degree of selectivity, allowing for the differentiation of compounds with similar structures. Isotope-dilution techniques, where a stable isotope-labeled internal standard is used for each analyte, further enhance the accuracy and precision of the quantification by correcting for matrix effects and variations in instrument response.

Relationship to Oxidative Stress Markers in Experimental Systems

The formation of mercapturic acids is intrinsically linked to the glutathione detoxification system, which plays a central role in protecting cells from oxidative stress. Exposure to xenobiotics that are metabolized to this compound can deplete cellular glutathione levels, thereby increasing the susceptibility of cells to oxidative damage.

In experimental systems, the parent compound of this compound, N-acetylcysteine (NAC), is a potent antioxidant. Studies in aging mice have shown that long-term administration of NAC can reduce markers of oxidative stress. For instance, NAC supplementation has been found to significantly reduce the levels of 8-hydroxy-2'-deoxyguanosine (8OHdG), a marker of oxidative DNA damage, in pancreatic islets. mdpi.com

Furthermore, in a mouse model of corneal alkali burn, treatment with NAC significantly suppressed the formation of reactive oxygen species (ROS) and subsequent angiogenesis. arvojournals.org These findings suggest that the metabolic pathway leading to the formation of this compound is closely tied to the cellular redox state. Therefore, in non-clinical studies, it is plausible that elevated levels of this mercapturic acid, reflecting increased exposure to certain xenobiotics, would be associated with concurrent changes in oxidative stress markers.

Association with Immunological Parameters in Experimental Models

The detoxification pathway leading to mercapturic acid formation can also influence immunological responses, as oxidative stress and inflammation are often intertwined. N-acetylcysteine (NAC) has demonstrated immunomodulatory properties in various experimental models.

In a study on experimental autoimmune encephalomyelitis in Lewis rats, a model for multiple sclerosis, NAC treatment was shown to inhibit the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov NAC also reduced the production of nitrite, an indicator of nitric oxide production, by stimulated splenocytes. nih.gov

Similarly, in primary spleen lymphocytes exposed to nickel chloride (NiCl2), NAC was able to alleviate the induced oxidative stress, inflammation, and necroptosis. nih.gov These effects were associated with a reduction in the production of reactive oxygen species and the expression of pro-inflammatory genes. These studies suggest that the metabolic processes involving glutathione and leading to the formation of mercapturic acids like this compound can have significant implications for immune function. Consequently, in animal models of xenobiotic exposure, an increase in the excretion of this biomarker may be accompanied by alterations in immunological parameters, such as changes in cytokine profiles and immune cell function.

In Vitro and Animal Model Studies of N Acetyl S 2 Hydroxyethyl L Cysteine

In Vitro Investigations of Biotransformation and Metabolism

The biotransformation of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (NAHEC) has been explored through in vitro models to understand its metabolic fate. These studies provide a controlled environment to delineate the enzymatic processes involved in its breakdown and potential interactions with cellular components.

In vitro research using cellular and subcellular fractions, such as microsomes and cytosol from liver and kidney cells, has been pivotal in mapping the metabolic pathways of various compounds. For instance, studies on related mercapturic acids have shown that N-deacetylation and N-acetylation are key reactions. N-deacetylation, the removal of the acetyl group, is catalyzed by acylases found in the cytosolic fraction of kidney and liver cells. Conversely, N-acetylation, the addition of an acetyl group to a cysteine S-conjugate, is mediated by N-acetyltransferases present in both the cytosolic and microsomal fractions of human kidney. nih.gov

Another critical metabolic pathway is the cleavage of the C-S bond in cysteine S-conjugates, a reaction catalyzed by the enzyme cysteine S-conjugate β-lyase, which is located in the cytosol. nih.gov This β-lyase-catalyzed metabolism can lead to the formation of reactive intermediates. The balance between these pathways, such as N-acetylation (a detoxification step) and β-lyase-mediated bioactivation, is a crucial determinant of a compound's potential toxicity. nih.gov

A significant focus of in vitro research is the potential for metabolites to interact with essential macromolecules like proteins and DNA. The β-lyase pathway is of particular interest because it can generate reactive sulfur-containing metabolites that can bind to cellular components. This bioactivation process is a key mechanism of toxicity for certain cysteine S-conjugates. The interaction of these reactive metabolites with cellular macromolecules can disrupt normal cellular function.

Animal Model Research on Metabolism and Toxicokinetics

Animal models, especially rodents, have been instrumental in understanding the in vivo metabolism, distribution, and elimination of mercapturic acids like NAHEC. These studies provide a holistic view of how a substance is processed within a living organism.

Research in rats has shown that NAHEC is a urinary metabolite of several xenobiotic chemicals. nih.gov For example, it has been identified in the urine of rats exposed to ethylene (B1197577) oxide and acrylonitrile (B1666552). nih.govnih.gov Following exposure to these parent compounds, they can be conjugated with glutathione (B108866), a major detoxification pathway, which eventually leads to the formation and excretion of NAHEC. nih.govnih.gov The amount of NAHEC excreted in the urine has been shown to correlate with the exposure level to the parent compound, making it a potential biomarker of exposure. nih.gov

The toxicokinetics of related compounds, such as N-acetyl-L-cysteine (NAC), have also been studied in rats. After intravenous administration, NAC exhibits biphasic elimination from plasma. nih.gov A significant portion of NAC in the plasma becomes covalently bound to proteins. nih.gov

| Parameter | Finding in Rodent Models | Source |

| Metabolite Identification | NAHEC identified as a urinary metabolite of ethylene oxide and acrylonitrile. | nih.govnih.gov |

| Excretion Pathway | Primarily excreted in the urine. | nih.gov |

| Exposure Correlation | Urinary excretion of NAHEC correlates with exposure to parent compounds like ethylene oxide. | nih.gov |

| Related Compound Kinetics (NAC) | Biphasic elimination from plasma; significant covalent binding to plasma proteins. | nih.gov |

While rodent models are most common, the metabolic pathways leading to the formation of mercapturic acids are generally conserved across mammalian species, including humans. nih.govdocumentsdelivered.com NAHEC is recognized as a common urinary metabolite in mammals exposed to a variety of electrophilic chemicals. nih.govdocumentsdelivered.com

Mechanistic Insights Derived from Animal Studies

Animal studies have been instrumental in elucidating the mechanistic role of this compound, primarily positioning it as a key urinary metabolite in the detoxification of various xenobiotic compounds. The core mechanism highlighted in these studies is its formation through the mercapturic acid pathway, a critical phase II detoxification process.

This pathway is initiated by the conjugation of electrophilic compounds or their metabolites with the endogenous antioxidant glutathione (GSH). This reaction, often catalyzed by glutathione S-transferases (GSTs), results in the formation of a glutathione S-conjugate. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate yields a cysteine S-conjugate. The final step in the formation of this compound is the N-acetylation of this cysteine S-conjugate.

In animal models, particularly rats, the formation of this compound has been extensively studied in the context of exposure to ethylene oxide. nih.govnih.gov Inhaled ethylene oxide is metabolized in the body, and one of the major pathways of its detoxification is through conjugation with glutathione, leading to the excretion of this compound in the urine. nih.gov This metabolic route serves as a protective mechanism, converting the reactive, toxic ethylene oxide into a more water-soluble and less harmful compound that can be readily eliminated from the body.

Studies in rats have demonstrated that the excretion of this compound is directly proportional to the dose of the parent compound, such as ethylene oxide, indicating its role as a reliable biomarker of exposure. nih.gov At very high doses of the precursor compound, a saturation of the glutathione conjugation pathway has been observed in rats, suggesting a limitation in the detoxification capacity. nih.gov

Comparative Toxicokinetics Across Different Species

Physiologically based pharmacokinetic (PBPK) models have been crucial in highlighting the significant variations in ethylene oxide metabolism across different species, which in turn affects the production of this compound. nih.govcdc.gov The two primary metabolic pathways for ethylene oxide are hydrolysis to ethylene glycol and conjugation with glutathione. The latter pathway is directly responsible for the formation of this compound.

Significant species-dependent differences exist in the preference for these two pathways:

Rats: In rats, the glutathione conjugation pathway is the predominant route for ethylene oxide metabolism, accounting for approximately 80% of the metabolized compound. nih.govcdc.gov This high reliance on glutathione conjugation leads to a correspondingly high urinary excretion of this compound. Studies have shown that in rats exposed to ethylene oxide, a substantial portion of the dose is excreted as this mercapturic acid. nih.gov

Mice: Mice also utilize the glutathione conjugation pathway, but to a lesser extent than rats. It is estimated that this pathway accounts for about 60% of ethylene oxide metabolism in mice. nih.govcdc.gov Consequently, the proportion of an ethylene oxide dose excreted as this compound is lower in mice compared to rats.

Humans: In contrast to rodents, the primary route of ethylene oxide metabolism in humans is hydrolysis to ethylene glycol, which accounts for approximately 80% of the metabolized compound. The glutathione conjugation pathway is a minor route in humans, responsible for only about 20% of ethylene oxide metabolism. nih.govcdc.gov This significant difference in metabolic preference means that for a given exposure to ethylene oxide, humans will produce and excrete considerably less this compound compared to rats and mice.

The table below summarizes the species differences in the primary metabolic pathway for ethylene oxide, which directly influences the formation of this compound.

| Species | Primary Metabolic Pathway for Ethylene Oxide | Approximate Contribution of Glutathione Conjugation | Relative Formation of this compound |

|---|---|---|---|

| Rat | Glutathione Conjugation | ~80% | High |

| Mouse | Glutathione Conjugation | ~60% | Moderate |

| Human | Hydrolysis | ~20% | Low |

Data on the absorption, distribution, and elimination half-life of directly administered this compound across different species are not available. The existing data focuses on its urinary excretion as a final product of detoxification. In rats, following intravenous administration of ethylene oxide, the excretion of this compound is rapid, with a significant portion of the metabolite being eliminated in the first 12 to 24 hours. nih.gov This rapid excretion is characteristic of water-soluble mercapturic acids.

These species-specific differences in the formation of this compound are of high importance for risk assessment, as data from animal models cannot be directly extrapolated to humans without considering these metabolic variations.

Future Directions and Research Gaps

Elucidation of Undiscovered Metabolic Enzymes and Pathways

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine is recognized as a common urinary end-product resulting from the metabolism of a wide array of structurally diverse xenobiotic chemicals via the glutathione (B108866) pathway. nih.gov This metabolic process is fundamental for detoxification. The initial step typically involves the conjugation of the xenobiotic or its reactive metabolite with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). Following this, the resulting conjugate undergoes further processing to yield the final mercapturic acid, HEMA.

While this general pathway is well-established, significant gaps remain in our knowledge of the specific enzymes involved. The human genome contains a large superfamily of GST enzymes, each with varying substrate specificities. A primary research gap is the identification of the specific GST isoenzymes responsible for initiating the conjugation of various HEMA-producing parent compounds. It is plausible that different xenobiotics are metabolized by different GSTs, and elucidating these specific enzyme-substrate relationships is a key area for future investigation.

Furthermore, the downstream enzymes that process the initial glutathione conjugate to HEMA are not fully characterized for every metabolic route. Research is needed to uncover and characterize any novel or alternative enzymatic pathways that may contribute to HEMA formation. Understanding the complete enzymatic cascade is essential for accurately predicting metabolic outcomes and assessing individual susceptibility to toxic exposures.

Development of Advanced Analytical Methodologies for Enhanced Resolution and Throughput

The quantification of HEMA in biological matrices, particularly urine, is fundamental for its use in biological monitoring. nih.gov Current analytical methods have achieved high sensitivity and selectivity, primarily through the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.comnih.gov Techniques such as isotope-dilution HPLC-MS/MS and rapid resolution liquid chromatography (RRLC) have enabled the detection of HEMA at low concentrations, making them suitable for assessing environmental and occupational exposures. researchgate.netnih.govoup.com

Despite these advancements, there is a continuous need for the development of more sophisticated analytical methodologies. Future research should focus on several key areas:

Higher Throughput: For large-scale epidemiological studies and population-wide biomonitoring, methods with higher throughput are essential. Developing automated sample preparation techniques and faster chromatographic separations without compromising analytical performance would be highly beneficial.

Enhanced Resolution: The biological matrix is complex, containing numerous isomers and structurally similar compounds. Future methods should aim for even greater chromatographic resolution to ensure the unambiguous identification and quantification of HEMA, separating it from all potential interferences.

Novel Detection Strategies: Exploring alternative detection methods beyond conventional mass spectrometry could lead to more cost-effective or field-deployable analytical tools. This could include the development of novel biosensors or immunoassays for rapid screening purposes.

The following table summarizes key performance characteristics of existing and potential future analytical methods for HEMA.

| Methodology | Key Advantages | Limitations / Areas for Improvement | Future Direction |

|---|---|---|---|

| HPLC-MS/MS | High sensitivity and selectivity. nih.gov | Moderate throughput, requires sophisticated instrumentation. | Miniaturization, faster separation modules. |

| RRLC-MS/MS | Reduced analysis time, lower detection limits. oup.comnih.gov | Still requires specialized equipment and expertise. | Integration with automated sample processing. |

| Spectrophotometry | Simple, economic, and widely available. nih.gov | Lower sensitivity and selectivity compared to MS methods. | Development of novel chromogenic reagents specific for HEMA. |

| Biosensors/Immunoassays | Potential for rapid, on-site screening. | Currently not developed for HEMA; potential for cross-reactivity. | Research and development of specific antibodies or sensing elements. |

Integration of Omics Technologies for Comprehensive Metabolic Profiling

The advent of "omics" technologies—metabolomics, transcriptomics, and proteomics—offers powerful tools for obtaining a systems-level understanding of biological processes. While metabolomics studies have been applied to investigate the effects of the related compound N-acetylcysteine (NAC), their application to create a comprehensive metabolic profile associated with HEMA is a significant research gap. nih.govresearchgate.net

Future research should prioritize the integration of these technologies:

Metabolomics: Untargeted metabolomics can be employed to analyze biological samples from individuals exposed to HEMA-producing compounds. This approach can identify the full spectrum of metabolic perturbations that occur alongside HEMA excretion, potentially revealing novel biomarkers, off-target effects, or unexpected metabolic pathways. mdpi.com

Transcriptomics and Proteomics: By analyzing changes in gene and protein expression in response to xenobiotic exposure, transcriptomics and proteomics can help identify the specific enzymes and transporters involved in HEMA metabolism (e.g., specific GSTs). nih.gov Correlating the expression levels of certain genes/proteins with urinary HEMA concentrations can provide strong evidence for their role in the metabolic pathway.

The integrated analysis of data from these different omics platforms—often referred to as multi-omics—will be crucial. This comprehensive approach can provide a holistic view of the metabolic response to exposure, linking the presence of a specific metabolite like HEMA to the upstream genetic and protein-level regulatory networks. This will deepen our mechanistic understanding and could pave the way for identifying individuals with genetic polymorphisms that make them more susceptible to the adverse effects of such exposures.

Development of Novel Experimental Models for Mechanistic Investigations

Mechanistic studies investigating the formation and biological consequences of HEMA have traditionally relied on animal models, such as rats, and simple in vitro cell culture systems. nih.govnih.govmdpi.com While these models have provided valuable foundational knowledge, they have limitations in fully recapitulating human physiology and metabolism.

A significant gap exists in the availability of more sophisticated and human-relevant experimental models. Future research should focus on the development and application of novel systems to conduct more detailed mechanistic investigations:

3D Organoid Cultures: The use of human-derived liver, lung, or kidney organoids can provide a more physiologically relevant in vitro system. These three-dimensional structures better mimic the complex cell-cell interactions and metabolic functions of human organs compared to traditional 2D cell cultures.

Genetically Engineered Models: Advanced genetic engineering techniques, such as CRISPR-Cas9, can be used to create cell lines or animal models with specific genes knocked out or modified. These models would be invaluable for confirming the role of specific enzymes (e.g., a particular GST isoenzyme) in the formation of HEMA from a parent compound.

Microphysiological Systems ("Organs-on-a-Chip"): These devices can model the function of human organs in a controlled microenvironment. A liver-on-a-chip, for instance, could be used to study the metabolism of a xenobiotic to HEMA in real-time and assess any associated cellular responses.

The development of these advanced models will enable researchers to dissect the molecular mechanisms of HEMA formation with greater precision and in a more human-relevant context, ultimately improving the translation of research findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.